molecular formula C13H18O3 B3058457 4-Isobutyl-2,5-dimethoxybenzaldehyde CAS No. 89556-62-7

4-Isobutyl-2,5-dimethoxybenzaldehyde

Cat. No.: B3058457
CAS No.: 89556-62-7
M. Wt: 222.28 g/mol
InChI Key: PKDYEPBTNRRUJK-UHFFFAOYSA-N
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Description

4-Isobutyl-2,5-dimethoxybenzaldehyde is an organic compound with the molecular formula C13H18O3. It is a derivative of benzaldehyde, featuring two methoxy groups at positions 2 and 5 on the aromatic ring, and an isobutyl group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutyl-2,5-dimethoxybenzaldehyde typically involves the alkylation of 2,5-dimethoxybenzaldehyde with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Isobutyl-2,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Isobutyl-2,5-dimethoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isobutyl-2,5-dimethoxybenzaldehyde involves its interaction with cellular components. For instance, its antifungal activity is attributed to the disruption of cellular antioxidation systems. The compound targets enzymes such as superoxide dismutases and glutathione reductase, leading to oxidative stress and inhibition of fungal growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isobutyl-2,5-dimethoxybenzaldehyde is unique due to the presence of the isobutyl group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

89556-62-7

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

2,5-dimethoxy-4-(2-methylpropyl)benzaldehyde

InChI

InChI=1S/C13H18O3/c1-9(2)5-10-6-13(16-4)11(8-14)7-12(10)15-3/h6-9H,5H2,1-4H3

InChI Key

PKDYEPBTNRRUJK-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC(=C(C=C1OC)C=O)OC

Canonical SMILES

CC(C)CC1=CC(=C(C=C1OC)C=O)OC

Origin of Product

United States

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